ethyl (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-4-11-7(10)6-5-12-8(2,3)9-6/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHDGPQAWQBYEZ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSC(N1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CSC(N1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470037 | |
| Record name | CTK1I5427 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64331-72-2 | |
| Record name | CTK1I5427 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,2-dimethylthiazolidine with ethyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to maintain the integrity of the chiral center.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate has been investigated for its potential therapeutic effects:
- Antidiabetic Activity : Research indicates that this compound may function as an insulin sensitizer, which is crucial for managing diabetes. It has shown promising results in preclinical studies aimed at improving glucose metabolism and reducing insulin resistance.
- Antioxidant Properties : The compound exhibits significant antioxidant activity, with studies demonstrating its ability to scavenge free radicals effectively. In DPPH assays, it showed an IC50 value comparable to standard antioxidants like ascorbic acid.
- Enzyme Inhibition : this compound has been studied for its potential to inhibit enzymes such as tyrosinase. This inhibition can be beneficial in treating hyperpigmentation disorders.
Agricultural Applications
The compound has also been explored for its role in agriculture:
- Safener Activity : this compound has been evaluated as a safener for crops against herbicide toxicity. Studies indicate that it can enhance the growth of maize under herbicide stress by mitigating phytotoxic effects .
- Pesticide Development : The compound's properties make it a candidate for developing new agrochemicals that can improve crop resilience while minimizing environmental impact.
Case Study 1: Antioxidant and Tyrosinase Inhibition
A study published in MDPI evaluated various thiazolidine derivatives' antioxidant and tyrosinase inhibitory activities. This compound was among the compounds tested and demonstrated significant inhibitory effects on tyrosinase with an IC50 value of 16.5 µM .
Case Study 2: Agricultural Safener
Research on the application of this compound as a safener revealed that it significantly improved maize growth metrics when applied alongside chlorimuron-ethyl herbicide. The study highlighted recovery rates for root length and overall plant health under herbicide stress conditions .
Mechanism of Action
The mechanism of action of ethyl (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active thiazolidine moiety, which can then exert its effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
(a) 2-Sulfanylidene-1,3-Thiazolidine-4-Carboxylic Acid
- Structure : Replaces the ethyl ester with a carboxylic acid and introduces a sulfanylidene (C=S) group at position 2.
- Key Differences : The sulfanylidene group increases electrophilicity, making it reactive toward nucleophiles. The carboxylic acid group enhances hydrophilicity compared to the ethyl ester in the target compound .
(b) (4R)-2-(2,4,5-Trimethoxyphenyl)-1,3-Thiazolidine-4-Carboxylic Acid
- Structure : Features a trimethoxyphenyl substituent at position 2 and a carboxylic acid at position 3.
- The carboxylic acid group may limit membrane permeability compared to the ethyl ester .
Functional Group Variations
(a) Ethyl 2-(2-Aminoethyl)-1,3-Thiazole-4-Carboxylate
- Structure: Contains a thiazole ring (unsaturated, with two double bonds) instead of thiazolidine and an aminoethyl side chain.
- Key Differences: The unsaturated thiazole ring increases aromaticity, altering electronic properties and reactivity. The aminoethyl group introduces basicity, enabling salt formation and solubility in acidic media .
(b) (2R,4R)-2-[(4R)-2-(2-Hydroxyphenyl)-4,5-Dihydro-1,3-Thiazol-4-yl]-3-Methyl-1,3-Thiazolidine-4-Carboxylic Acid
- Structure : A hybrid molecule combining thiazolidine and dihydrothiazole rings with a hydroxyphenyl substituent.
- Key Differences : The hydroxyphenyl group enables hydrogen bonding, while the dihydrothiazole moiety introduces partial unsaturation, affecting conformational flexibility .
Ring System Variations
(a) tert-Butyl (R)-4-Formyl-2,2-Dimethyloxazolidine-3-Carboxylate
- Structure : Oxazolidine ring (oxygen instead of sulfur) with a formyl group at position 4 and a tert-butyl ester.
- Key Differences: The oxygen atom reduces electron density compared to sulfur, altering reactivity in nucleophilic substitutions.
Biological Activity
Ethyl (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of agriculture and medicine. This article summarizes the current understanding of its biological properties, including its role as a safener in agriculture and its potential anticancer effects.
Chemical Structure and Properties
This compound belongs to the thiazolidine family of compounds, characterized by a five-membered ring containing sulfur and nitrogen. The specific stereochemistry at the 4-position (4R) is crucial for its biological activity.
1. Safener Activity in Agriculture
Research has demonstrated that thiazolidine derivatives can act as safeners, protecting crops from herbicide damage. A study focused on the synthesis and testing of various thiazolidine derivatives, including this compound, showed that these compounds could enhance the activity of acetolactate synthase (ALS) in maize plants exposed to chlorimuron-ethyl, a commonly used herbicide.
Key Findings:
- Concentration Effects: The optimal concentration for safener activity was determined to be around 25 mg/kg, significantly improving growth indices in maize under herbicide stress .
- ALS Activity Enhancement: The tested compounds increased ALS activity from 0.046 nmol h mg protein (inhibitory condition) to values as high as 0.085 nmol h mg protein with certain derivatives .
2. Anticancer Potential
The anticancer properties of thiazolidine derivatives have been explored in various studies. For instance, a series of steroidal mono- and bis(thiazolidin-4-ones) exhibited selective cytotoxicity against multiple cancer cell lines.
Anticancer Activity Data:
- Cell Lines Tested: K562 (leukemia), HeLa (cervical), and MDA-MB-361 (breast cancer).
- IC50 Values: The most potent compounds showed IC50 values ranging from 8.5 µM to 14.9 µM against K562 cells and comparable values against HeLa cells .
Mechanism of Action:
The anticancer activity was attributed to the induction of apoptosis through both extrinsic and intrinsic pathways. The compounds were also noted for their ability to inhibit cell migration and tube formation in endothelial cells, suggesting anti-metastatic properties .
Case Study 1: Safener Activity in Maize
A study evaluated the protective effects of this compound on maize under chlorimuron-ethyl exposure:
| Compound | Root Length Recovery | Plant Height Recovery | ALS Activity (nmol h mg) |
|---|---|---|---|
| Control | N/A | N/A | 0.046 |
| Ethyl Thiazolidine | Significant Increase | Significant Increase | 0.085 |
Case Study 2: Anticancer Efficacy
Research on thiazolidinone derivatives revealed:
| Compound Type | Target Cell Line | IC50 Value (µM) |
|---|---|---|
| Mono-thiazolidinone | K562 | 8.5 |
| Bis-thiazolidinone | HeLa | 12.7 |
Q & A
Q. Table 1: Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization Reagent | TFA (0.1 M in CH2Cl2) | 78 | 95 | |
| Chiral Resolution | Chiralpak AD-H (Hexane:IPA) | N/A | >99 ee | |
| Oxidation Agent | H2O2 (30% in MeOH) | 85 | 98 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
